4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
Description
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is a synthetic organic compound with the molecular formula C14H14ClN3 and a molecular weight of 259.73 g/mol . This compound belongs to the class of imidazoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-1-(2-methylpropyl)imidazo[4,5-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCWSLBKLVBFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327633 | |
| Record name | 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99010-64-7 | |
| Record name | 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99010-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-isobutyl-1H-imidazo(4,5-C)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099010647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-1-(2-mehtylpropyl-1H-imidazo[4,5-c]quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-1-ISOBUTYL-1H-IMIDAZO(4,5-C)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ5E4GY4NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Optimization
-
Starting Material : 2-Chloro-N⁴-(2-methylpropyl)quinoline-3,4-diamine (35 g) is suspended in TEOF (52.3 g, 2.5 equivalents).
-
Temperature : The mixture is heated to 145°C for 10 hours , during which ethanol is continuously removed via distillation to drive the reaction to completion.
-
Workup : After cooling, the crude product is dissolved in 4N hydrochloric acid (100 mL) and neutralized with sodium hydroxide to precipitate the target compound.
-
Yield : This method achieves a 92% yield with high purity, making it industrially viable.
Key Considerations:
-
Solvent-Free Conditions : The absence of solvent minimizes side reactions and simplifies purification.
-
Stoichiometry : Using 2.5 equivalents of TEOF ensures complete conversion of the diamine intermediate.
-
Distillation Efficiency : Rapid removal of ethanol prevents reversibility and enhances reaction kinetics.
While the cyclization method dominates industrial production, alternative routes explore the introduction of the chloro substituent at different synthetic stages. For instance, 4-chloro-3-nitroquinoline serves as a precursor in multistep syntheses, where the chloro group is retained through subsequent functionalization.
Example Protocol:
-
Nitro Reduction : Catalytic hydrogenation of 4-chloro-3-nitroquinoline yields 4-chloro-3-aminoquinoline.
-
Alkylation : Reaction with isobutylamine introduces the 2-methylpropyl group at position 1.
-
Cyclization : Treatment with TEOF and formic acid (20 mol%) in toluene at 102–110°C forms the imidazo ring.
Challenges:
-
Regioselectivity : Competing reactions at the chloro position may necessitate protective group strategies.
-
Byproduct Formation : Incomplete distillation of ethanol during cyclization can lead to side products like 4-hydroxy derivatives.
Industrial-Scale Production and Purification
Industrial synthesis prioritizes yield, scalability, and cost-effectiveness. The following steps are critical for large-scale manufacturing:
Process Optimization:
-
Batch Reactors : Reactions are conducted in sealed reactors to control exothermicity and prevent ethanol reflux.
-
Crystallization : The final product is purified via recrystallization from ethanol-water mixtures, achieving >98% purity.
-
Quality Control : HPLC analysis monitors residual solvents and byproducts, ensuring compliance with pharmacopeial standards.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the two primary methods:
Mechanistic Insights and Reaction Dynamics
The cyclization mechanism involves two critical steps:
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline involves its interaction with specific molecular targets. It is known to bind to toll-like receptor 7 (TLR7), leading to the activation of immune responses. This interaction triggers the production of pro-inflammatory cytokines and chemokines, which play a crucial role in its immunomodulatory effects.
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another imidazoquinoline compound with similar immunomodulatory properties.
Resiquimod: Known for its antiviral and antitumor activities.
Uniqueness
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other imidazoquinolines.
Q & A
Q. What is the standard synthetic protocol for 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline?
The compound is synthesized via a two-step process:
Chlorination : React 4-hydroxy-3-nitroquinoline with phosphorus oxychloride (POCl₃) in dichloromethane or DMF under reflux to yield 4-chloro-3-nitroquinoline. Excess POCl₃ should be avoided (1–2 moles per mole of substrate) to minimize side reactions .
Substitution : Treat the intermediate with 2-methylpropylamine (isobutylamine) in ethanol or methanol under reflux (24–72 hours) to substitute the chloro group at the 1-position. Crystallization from ethanol yields pure product (74% yield) .
Q. How is the molecular structure of this compound validated?
Q. What preliminary biological activities have been reported?
Derivatives of this scaffold exhibit antiviral and immunomodulatory properties, particularly via induction of cytokines like interferon (IFN-α). Activity is linked to the imidazoquinoline core and substituent effects at the 4-position . Antimicrobial assays against E. coli and S. aureus show moderate inhibition (MIC ~50–100 µg/mL) when coupled with phenyl or heteroaromatic substituents .
Advanced Research Questions
Q. How can reaction yields be optimized during chlorination?
- Solvent choice : DMF enhances reactivity compared to dichloromethane due to polar aprotic conditions .
- Stoichiometry : Use 1.2–1.5 equivalents of POCl₃ to minimize byproducts. Excess reagent leads to over-chlorination .
- Temperature : Reflux at 80–100°C for 6–8 hours ensures complete conversion. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How do structural modifications at the 4-position influence biological activity?
- Electron-withdrawing groups (e.g., Cl, NO₂) : Enhance antiviral activity by increasing electrophilicity at the quinoline core .
- Amino/hydrazinyl substituents : Improve solubility and IFN-α induction. For example, 4-hydrazinyl derivatives show 2–3x higher cytokine production compared to chloro analogs .
- Steric effects : Bulky groups (e.g., isobutyl) reduce enzymatic degradation, prolonging half-life in vitro .
Q. What computational methods aid in reaction design?
- Quantum chemical calculations : Predict reaction pathways (e.g., transition states for chlorination) using DFT at the B3LYP/6-31G* level .
- Molecular docking : Screen derivatives for binding to Toll-like receptor 7 (TLR7), a target for immunomodulators. Prioritize compounds with ΔG < −8 kcal/mol .
- Machine learning : Train models on existing synthetic data (e.g., reaction time, solvent polarity) to predict optimal conditions for new analogs .
Q. How can contradictory data in biological assays be resolved?
- Dose-response curves : Confirm activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives .
- Control experiments : Use TLR7 knockout cell lines to verify target specificity .
- Structural analogs : Compare IC₅₀ values of derivatives to identify critical substituents. For example, 4-methoxy analogs may lose activity due to reduced electrophilicity .
Methodological Tables
Q. Table 1: Key Crystallographic Data
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C1–C9 bond length | 1.403 (2) | |
| N2–C11 torsion angle | 100.8 (2) | |
| π–π stacking distance | 3.534–3.605 |
Q. Table 2: Biological Activity of Derivatives
| Substituent (4-position) | IC₅₀ (µM, TLR7) | IFN-α Induction (fold) |
|---|---|---|
| Chloro | 0.45 | 1.0 (baseline) |
| Hydrazinyl | 0.12 | 3.2 |
| Methoxy | >10 | 0.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
